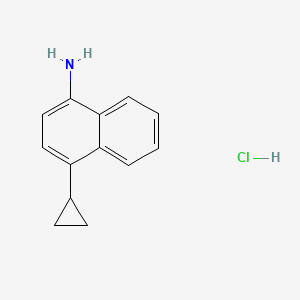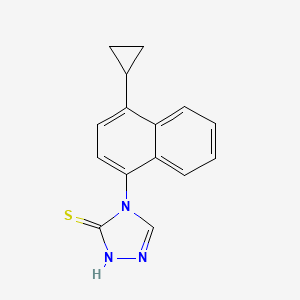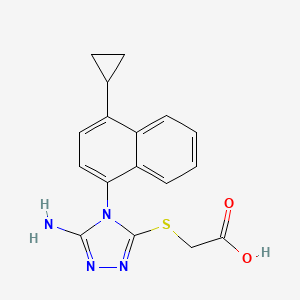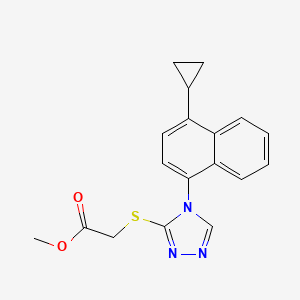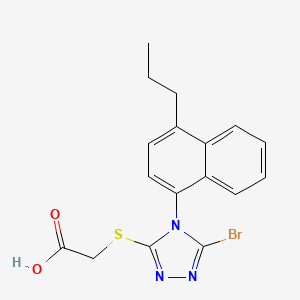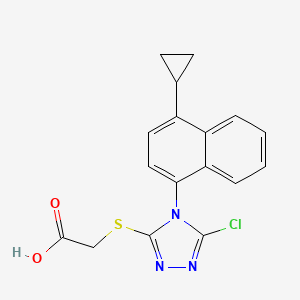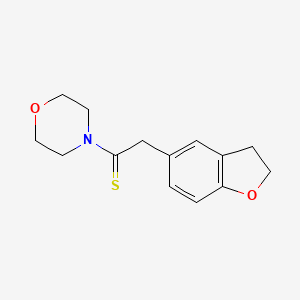
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
Vue d'ensemble
Description
The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Applications De Recherche Scientifique
-
Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones
- Application: This study focuses on the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones via an environmentally adequate and viable protocol .
- Method: The compounds were characterized by analytical methods; proton magnetic resonance (PMR), carbon magnetic resonance (CMR) .
- Results: The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation between the synthesized compounds .
-
DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones
- Application: This report analyzes three chalcones with a 2,3-dihydrobenzofuran linkage by applying the density functional theory (DFT) and B3LYP approach .
- Method: Spectroscopic and theoretical analyses were used to examine the structures of these three chalcones .
- Results: The HOMO-LUMO energy of the chalcone molecules was determined. Chemical reactivity parameters and molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .
-
Synthesis, Crystal Structure, and DFT Study of Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate
- Application: The target compound was synthesized by a two-step reaction .
- Method: A single crystal of this compound was grown in a suitable solvent system, the structure of this compound was confirmed by 1 H and 13 C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .
- Results: The structure of the synthesized compound was confirmed .
-
Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents
- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .
-
Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents
- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKYKWNXAKNZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


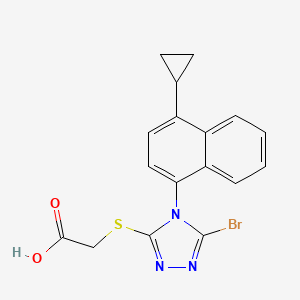
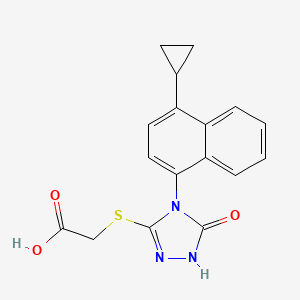
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)
